Potassium (4-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-yl)trifluoroborate
Description
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in a wide range of chemical transformations .
Properties
Molecular Formula |
C9H15BF3KO3 |
|---|---|
Molecular Weight |
278.12 g/mol |
IUPAC Name |
potassium;[4-(2-ethoxy-2-oxoethyl)oxan-4-yl]-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3O3.K/c1-2-16-8(14)7-9(10(11,12)13)3-5-15-6-4-9;/h2-7H2,1H3;/q-1;+1 |
InChI Key |
YVBVVDHMXIOAEP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CCOCC1)CC(=O)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable organic substrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium [4-(2-ethoxy-2-oxoethyl)oxan-4-yl]trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium [4-(2-ethoxy-2-oxoethyl)ox
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